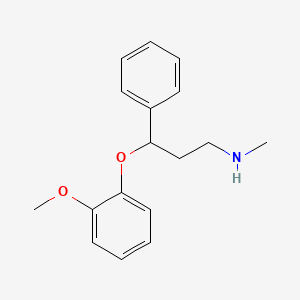
Nisoxetine
Übersicht
Beschreibung
Nisoxetin, das in den frühen 1970er Jahren in den Lilly-Forschungslaboren erstmals synthetisiert wurde, ist ein potenter und selektiver Inhibitor der Wiederaufnahme von Noradrenalin (Norepinephrin) in Synapsen . Es wurde ursprünglich als Antidepressivum erforscht, hat aber derzeit keine klinischen Anwendungen beim Menschen . Nisoxetin wird in der wissenschaftlichen Forschung häufig als Standard-selektiver Noradrenalin-Wiederaufnahmehemmer eingesetzt .
Herstellungsmethoden
Nisoxetin kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 2-Methoxyphenol mit Epichlorhydrin unter Bildung von 2-(2-Methoxyphenoxy)propanol . Dieser Zwischenprodukt wird dann mit Methylamin umgesetzt, um Nisoxetin zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer Base wie Natriumhydroxid und Lösungsmittel wie Ethanol oder Methanol . Industrielle Produktionsverfahren können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen für höhere Ausbeuten und Reinheit .
Vorbereitungsmethoden
Nisoxetine can be synthesized through various methods. One common synthetic route involves the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol . This intermediate is then reacted with methylamine to produce this compound . The reaction conditions typically involve the use of a base such as sodium hydroxide and solvents like ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity .
Analyse Chemischer Reaktionen
Nisoxetin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff sowie unterschiedliche Temperaturen und Drücke, die von der jeweiligen Reaktion abhängen . Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von Nisoxetin mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Nisoxetin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendet als Standard-selektiver Noradrenalin-Wiederaufnahmehemmer in biochemischen Assays.
Medizin: Verwendet in der Forschung zu Fettleibigkeit, Energiehaushalt und lokalen Analgesie-Effekten.
Wirkmechanismus
Nisoxetin entfaltet seine Wirkung, indem es selektiv die Wiederaufnahme von Noradrenalin in Synapsen hemmt . Diese Hemmung erhöht die Konzentration von Noradrenalin im synaptischen Spalt und verstärkt die Noradrenalin-Übertragung . Zu den molekularen Zielstrukturen von Nisoxetin gehört der Noradrenalin-Transporter (NET), an den es mit hoher Affinität bindet und den Wiederaufnahmeprozess blockiert . Diese Wirkung ist entscheidend in Studien zur Stimmungsregulation, Schmerztherapie und zum Energiehaushalt .
Wirkmechanismus
Nisoxetine exerts its effects by selectively inhibiting the reuptake of norepinephrine into synapses . This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing norepinephrine transmission . The molecular targets of this compound include the norepinephrine transporter (NET), where it binds with high affinity and blocks the reuptake process . This action is crucial in studies related to mood regulation, pain management, and energy balance .
Vergleich Mit ähnlichen Verbindungen
Nisoxetin ist strukturell ähnlich zu anderen Noradrenalin-Wiederaufnahmehemmern wie Fluoxetin, Atomoxetin und Duloxetin . Es zeichnet sich durch seine hohe Selektivität für die Noradrenalin-Wiederaufnahmehemmung im Vergleich zu Serotonin und Dopamin aus . Zu ähnlichen Verbindungen gehören:
Die Besonderheit von Nisoxetin liegt in seiner hohen Selektivität für die Noradrenalin-Wiederaufnahmehemmung, was es zu einem wertvollen Werkzeug in der Forschung zu Noradrenalin-bezogenen Signalwegen macht .
Eigenschaften
CAS-Nummer |
53179-07-0 |
|---|---|
Molekularformel |
C17H21NO2 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3 |
InChI-Schlüssel |
ITJNARMNRKSWTA-UHFFFAOYSA-N |
SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC |
Kanonische SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC |
Aussehen |
Solid powder |
Key on ui other cas no. |
53179-07-0 57226-61-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-(2-methoxyphenoxy)-N-methyl-3-phenylpropylamine 3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine DL-N-methyl-3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine Lilly 135252 Lilly 94939 LY 135252 LY 94939 LY-135252 N-methyl-gamma-(2-methylphenoxy)phenylpropanolamine nisoxetine nisoxetine hydrochloride nisoxetine hydrochloride, (+-)-isomer nisoxetine, (+-)-isome |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














